6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Catalog No.
S538821
CAS No.
305820-75-1
M.F
C24H21Cl2N5O2
M. Wt
482.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-y...

CAS Number

305820-75-1

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one, PD-173952, PD0173952, PD173952

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is 481.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 735422. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis

PD-173952 is a synthetic compound belonging to a class of chemicals called pyridopyrimidinones. The scientific literature describes methods for synthesizing PD-173952, but these methods are typically only of interest to researchers in organic chemistry.

Potential Target

Some scientific research has investigated PD-173952 as a potential inhibitor of an enzyme called cyclin-dependent kinase 2 (CDK2) []. CDK2 is a protein involved in cell cycle regulation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

481.1072

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PD173952

Dates

Modify: 2023-08-15
1: Wichapong K, Rohe A, Platzer C, Slynko I, Erdmann F, Schmidt M, Sippl W. Application of docking and QM/MM-GBSA rescoring to screen for novel Myt1 kinase inhibitors. J Chem Inf Model. 2014 Mar 24;54(3):881-93. doi: 10.1021/ci4007326. Epub 2014 Feb 13. PubMed PMID: 24490903.
2: Tamm C, Galitó SP, Annerén C. Differential effects on cell motility, embryonic stem cell self-renewal and senescence by diverse Src kinase family inhibitors. Exp Cell Res. 2012 Feb 15;318(4):336-49. doi: 10.1016/j.yexcr.2011.12.008. Epub 2011 Dec 17. PubMed PMID: 22197704.
3: Nash CA, Séverin S, Dawood BB, Makris M, Mumford A, Wilde J, Senis YA, Watson SP. Src family kinases are essential for primary aggregation by G(i) -coupled receptors. J Thromb Haemost. 2010 Oct;8(10):2273-82. doi: 10.1111/j.1538-7836.2010.03992.x. PubMed PMID: 20738760.
4: Dhanjal TS, Ross EA, Auger JM, McCarty OJ, Hughes CE, Senis YA, Buckley CD, Watson SP. Minimal regulation of platelet activity by PECAM-1. Platelets. 2007 Feb;18(1):56-67. Erratum in: Platelets. 2007 Sep;18(6):472. Platelets. 2007 Mar;18(2):174. Buckley, Chris D [added]. PubMed PMID: 17365855; PubMed Central PMCID: PMC1828610.
5: Suzuki-Inoue K, Hughes CE, Inoue O, Kaneko M, Cuyun-Lira O, Takafuta T, Watson SP, Ozaki Y. Involvement of Src kinases and PLCgamma2 in clot retraction. Thromb Res. 2007;120(2):251-8. Epub 2006 Oct 19. PubMed PMID: 17055557; PubMed Central PMCID: PMC1884692.
6: McGettrick HM, Lord JM, Wang KQ, Rainger GE, Buckley CD, Nash GB. Chemokine- and adhesion-dependent survival of neutrophils after transmigration through cytokine-stimulated endothelium. J Leukoc Biol. 2006 Apr;79(4):779-88. Epub 2006 Feb 3. PubMed PMID: 16461737; PubMed Central PMCID: PMC3119451.
7: Kansra S, Stoll SW, Johnson JL, Elder JT. Src family kinase inhibitors block amphiregulin-mediated autocrine ErbB signaling in normal human keratinocytes. Mol Pharmacol. 2005 Apr;67(4):1145-57. Epub 2004 Dec 22. PubMed PMID: 15615697.
8: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.
9: Dorsey JF, Cunnick JM, Lanehart R, Huang M, Kraker AJ, Bhalla KN, Jove R, Wu J. Interleukin-3 protects Bcr-Abl-transformed hematopoietic progenitor cells from apoptosis induced by Bcr-Abl tyrosine kinase inhibitors. Leukemia. 2002 Sep;16(9):1589-95. PubMed PMID: 12200668.

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